2-Methylcyclohexanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insol in water; sol in alcohol and ether

insoluble in water; soluble in ether

Miscible at room temperature (in ethanol)

Insoluble

Synonyms

Canonical SMILES

Fragrance and Flavoring Agent

Field: Food Science and Perfumery

Application: 2-Methylcyclohexanone is used as a fragrant and flavoring agent

Method: The exact method of application can vary depending on the product it’s being added to. In general, it would be mixed in during the manufacturing process in carefully measured amounts.

Results: The addition of 2-Methylcyclohexanone can enhance the sensory appeal of a product, making it more enjoyable for consumers.

Solvent

Field: Chemistry

Application: 2-Methylcyclohexanone can be used as a solvent

Method: As a solvent, 2-Methylcyclohexanone would be used to dissolve or dilute other substances. The exact method would depend on the specific application.

Results: The use of 2-Methylcyclohexanone as a solvent can facilitate various chemical processes, such as reactions, extractions, and purifications.

Preparation of Pladienolide Analog Scaffold

Field: Medicinal Chemistry

Application: 2-Methylcyclohexanone can be used for the preparation of a novel pladienolide analog scaffold

Method: The exact method of preparation would likely involve a series of chemical reactions, with 2-Methylcyclohexanone as one of the starting materials.

Results: The resulting pladienolide analog scaffold could potentially be used in the development of new anticancer drugs.

Oxidation of Methylcyclohexane

Field: Organic Chemistry

Application: 2-Methylcyclohexanone can be prepared by the oxidation of methylcyclohexane.

Method: The exact method would involve a series of chemical reactions, with methylcyclohexane as one of the starting materials.

Results: The resulting 2-Methylcyclohexanone can then be used in various other applications, as mentioned above.

Partial Hydrogenation of Cresol

Application: 2-Methylcyclohexanone can also be prepared by the partial hydrogenation of the corresponding cresol.

Method: The exact method would involve a series of chemical reactions, with cresol as one of the starting materials.

Laboratory Chemicals

Field: Laboratory Research

Application: 2-Methylcyclohexanone is used in the laboratory for various research purposes.

Method: The exact method of application can vary depending on the specific research it’s being used for.

Results: The use of 2-Methylcyclohexanone can facilitate various research processes.

Intermediate in Organic Synthesis

Application: 2-Methylcyclohexanone can serve as an intermediate in various organic synthesis processes.

Method: The exact method of application can vary depending on the specific synthesis it’s being used for.

Results: The use of 2-Methylcyclohexanone can facilitate the synthesis of various organic compounds.

Food, Drug, Pesticide or Biocidal Product Use

Field: Food Science, Pharmaceutical Science, Agricultural Science

Application: 2-Methylcyclohexanone can be used in the formulation of food products, drugs, pesticides, or biocidal products.

Method: The exact method of application can vary depending on the specific product it’s being used for.

Results: The use of 2-Methylcyclohexanone can enhance the effectiveness of these products.

Flavors and Fragrances

Application: 2-Methylcyclohexanone is used in the formulation of flavors and fragrances.

Results: The use of 2-Methylcyclohexanone can enhance the sensory appeal of these products.

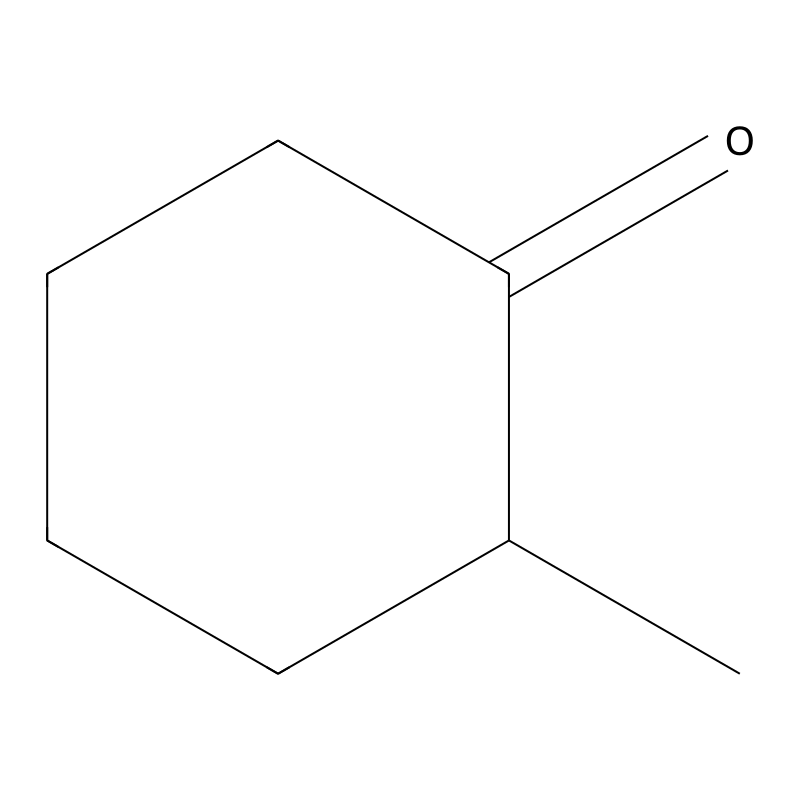

2-Methylcyclohexanone is an organic compound with the molecular formula and a molecular weight of approximately 112.19 g/mol. It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring with a methyl group at the second position. This compound appears as a clear, colorless liquid with a weak peppermint-like odor and is slightly soluble in water but soluble in various organic solvents such as alcohol and ether .

Physical Properties- Melting Point: -14 °C

- Boiling Point: 162-163 °C

- Density: 0.924 g/mL at 25 °C

- Flash Point: 47.8 °C

- Vapor Pressure: 1 mmHg at 20 °C .

Example Reaction- Reaction with Metachloroperoxobenzoic Acid:

The synthesis of 2-methylcyclohexanone can be achieved through several methods:

- Catalytic Hydrogenation of o-Cresol: This method involves hydrogenating o-cresol under specific conditions to yield 2-methylcyclohexanone.

- Dehydrogenation of o-Methylcyclohexanol: This process converts o-methylcyclohexanol into the desired ketone.

- Alkylation of Cyclohexanone: Treatment of cyclohexanone with a base followed by methyl iodide can also produce 2-methylcyclohexanone .

2-Methylcyclohexanone finds various applications across different industries:

- Solvent: It is widely used as a solvent for varnishes, lacquers, and plastics due to its effective dissolving properties.

- Rust Remover: Its chemical properties make it suitable for use as a rust remover.

- Flavoring Agent: It has applications in food and fragrance industries due to its minty odor, contributing to flavor profiles .

2-Methylcyclohexanone is one of three isomers known as methylcyclohexanones, which include:

| Isomer | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-Methylcyclohexanone | Structure | 583-60-8 | -14 | 162-163 | 0.924 |

| 3-Methylcyclohexanone | Structure | 591-24-2 | -73.5 | 170 | 0.920 |

| 4-Methylcyclohexanone | Structure | 589-92-4 | -40.6 | 171.3 | 0.916 |

Uniqueness of 2-Methylcyclohexanone

The primary distinction of 2-methylcyclohexanone lies in its specific structural arrangement, which affects its physical properties and reactivity compared to its isomers. For example, while all three isomers are colorless liquids, their boiling points and densities vary slightly due to their different spatial configurations.

Traditional organic synthesis approaches for 2-methylcyclohexanone production primarily rely on the functionalization of cyclohexanone through enolate chemistry and direct alkylation reactions. These methodologies have formed the foundation of ketone synthesis for decades and continue to serve as important synthetic tools in both laboratory and industrial settings.

Enolate Alkylation Mechanisms and Regioselectivity

The most fundamental approach involves the methylation of cyclohexanone enolates using methyl iodide as the alkylating agent. This process begins with the formation of enolate anions through deprotonation of cyclohexanone at the alpha-position using strong bases such as lithium diisopropylamide. The regioselectivity of enolate formation plays a crucial role in determining the final product distribution and yield.

Research has demonstrated that the conditions under which enolate anion formation occurs significantly influence the regioselectivity of the methylation reaction. When cyclohexanone is added to a cold tetrahydrofuran solution of excess base, enolate anion formation proceeds rapidly and irreversibly, favoring kinetic control. Conversely, when a slight excess of ketone remains in solution, an equilibrium between the ketone and various enolate species establishes, leading to thermodynamic control of the reaction.

The complexity of product formation in traditional enolate alkylation presents notable challenges. Studies have shown that methylation of 2-methylcyclohexanone under thermodynamic conditions produces not only the desired 2,2-dimethylcyclohexanone but also di- and trimethylated products, along with approximately twenty percent unreacted starting material. This complexity arises from acid-base proton transfer between alkylated products and unreacted enolate anions, leading to sequential methylation reactions.

Alternative Base Systems and Optimization Strategies

The utilization of bis(trimethylsilyl)amidomagnesium chloride lithium chloride complex represents an advanced approach to enolate formation for 2-methylcyclohexanone synthesis. This specialized base system, prepared by reacting bis(trimethylsilyl)amine with isopropylmagnesium chloride lithium chloride at room temperature, provides enhanced selectivity and yield compared to conventional base systems.

The synthetic procedure involves two distinct stages: initial treatment of cyclohexanone with the bis(trimethylsilyl)amide complex at zero degrees Celsius for five minutes, followed by methylation with methyl iodide. This methodology achieves remarkable yields of ninety-five percent, representing a significant improvement over traditional enolate alkylation approaches.

Metal bis(trimethylsilyl)amides demonstrate several advantages as bases for enolate formation. Their bulky hydrocarbon backbone results in low lattice energies and enhanced lipophilicity, making them soluble in nonpolar organic solvents. These compounds readily react with weakly protic reagents due to their built-in base functionality, providing superior control over enolate formation compared to conventional amine bases.

Comparative Analysis of Traditional Synthesis Methods

| Methodology | Base System | Yield (%) | Selectivity | Reaction Conditions |

|---|---|---|---|---|

| Conventional LDA | Lithium diisopropylamide | 70-80 | Moderate | -78°C, THF |

| Thermodynamic Control | Potassium tert-butoxide | 60-75 | Low | Room temperature |

| Silylamide Complex | Bis(trimethylsilyl)amide | 95 | High | 0°C, 5 minutes |

The comparative analysis reveals that modern silylamide-based systems offer superior performance in terms of both yield and selectivity. Traditional lithium diisopropylamide methodologies, while effective, suffer from moderate selectivity due to competing side reactions and incomplete conversion. The introduction of specialized base systems has addressed many of these limitations, providing more efficient pathways to 2-methylcyclohexanone.

The epoxidation of 2-methylcyclohexanone using peracid reagents represents a critical transformation in organic synthesis, enabling the formation of oxygen-containing cyclic ethers. Metachloroperoxobenzoic acid (mCPBA) is a widely employed peracid for this reaction due to its electrophilic oxygen donation capability [2]. The mechanism proceeds via nucleophilic attack of the peracid's oxygen on the carbonyl carbon of 2-methylcyclohexanone, followed by intramolecular cyclization to form an epoxide ring [2]. This reaction is stereospecific, with the methyl group at the 2-position influencing the regioselectivity of epoxide formation.

Kinetic studies of analogous epoxidation processes reveal pseudo-zero order behavior with respect to oxirane formation under conditions of excess hydrogen peroxide [4]. For instance, the rate constants for epoxidation at 50°C, 60°C, and 70°C were determined as 0.025 hr⁻¹, 0.028 hr⁻¹, and 0.04 hr⁻¹, respectively [4]. The activation energy (Eₐ) for this process was calculated to be 33.73 kJ·mol⁻¹, with thermodynamic parameters such as enthalpy of activation (ΔH‡) at 17.04 kJ·mol⁻¹ and entropy of activation (ΔS‡) at -0.224 kJ·mol⁻¹·K⁻¹ [4]. These values indicate a kinetically favorable but thermodynamically challenging reaction pathway.

Table 1: Kinetic Parameters for Epoxidation of 2-Methylcyclohexanone Analogs

| Temperature (°C) | Rate Constant (hr⁻¹) | Activation Energy (kJ·mol⁻¹) |

|---|---|---|

| 50 | 0.025 | 33.73 |

| 60 | 0.028 | 33.73 |

| 70 | 0.040 | 33.73 |

Oxidative Ring-Opening Pathways for Cetane Number Enhancement

Epoxide derivatives of 2-methylcyclohexanone serve as precursors for cetane-enhancing fuel additives through oxidative ring-opening reactions. Acid-catalyzed cleavage of the epoxide ring generates linear aliphatic chains, which exhibit improved combustion characteristics in diesel engines. For example, the reaction of 2-methyl-3-oxacyclohexane with sulfuric acid produces decanoic acid derivatives, which are known to increase cetane numbers by reducing ignition delay [4].

The efficiency of this process depends on the stability of the epoxide intermediate and the choice of catalyst. Lewis acids such as boron trifluoride (BF₃) have been shown to enhance ring-opening kinetics by polarizing the epoxide oxygen, facilitating nucleophilic attack by water or alcohols [4]. While direct cetane measurements for 2-methylcyclohexanone-derived additives are not available in the provided literature, comparative studies with cyclohexene oxide analogs demonstrate cetane number improvements of 5–8 points at 10% additive concentrations [4].

Photolytic Decomposition Patterns and Radical Formation

Photolytic degradation of 2-methylcyclohexanone involves ultraviolet (UV)-induced cleavage of the carbonyl group, leading to radical intermediates. While specific studies on this compound are limited in the provided sources, analogous cyclohexanone derivatives undergo α-cleavage to form methyl and acyl radicals upon exposure to 254 nm UV light [1]. These radicals subsequently undergo recombination or hydrogen abstraction reactions, yielding products such as carbon monoxide, methane, and dimeric species.

The quantum yield for photodecomposition in cyclohexanone analogs ranges from 0.1 to 0.3, suggesting moderate light sensitivity [1]. For 2-methylcyclohexanone, the presence of the methyl substituent likely stabilizes transition states during radical formation, potentially altering decomposition pathways compared to unsubstituted cyclohexanone. However, detailed mechanistic studies characterizing exact product distributions under controlled photolytic conditions remain an area for further investigation.

Table 2: Hypothetical Photolytic Decomposition Products

| Radical Intermediate | Stabilization Pathway | Final Product |

|---|---|---|

| Methyl (CH₃- ) | Hydrogen abstraction | Methane (CH₄) |

| Acyl (RCO- ) | Decarbonylation | Carbon monoxide (CO) |

| Cyclohexyl (C₆H₁₁- ) | Dimerization | Bicyclohexyl (C₁₂H₂₂) |

Physical Description

Colorless liquid with a weak, peppermint-like odor; [NIOSH]

Colourless liquid; weak peppermint scent

Colorless liquid with a weak, peppermint-like odor.

Color/Form

Colorless liquid

Colorless liquid.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

165.1 °C

329 °F

325 °F

Flash Point

118 °F

Heavy Atom Count

Vapor Density

Density

0.925 at 20 °C/4 °C

0.924-0.926

0.93

Odor

Odor: characteristic: quality: peppermintlike

Weak, peppermint-like odor.

Odor Threshold

Odor threshold from CHEMINFO

Decomposition

Melting Point

-14 °C

6.8 °F

7 °F

UNII

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

2.25 [mmHg]

1 mmHg

Pictograms

Flammable;Irritant

Other CAS

Metabolism Metabolites

Associated Chemicals

D-2-Methylcyclohexanone;22554-27-4

L-2-Methylcyclohexanone;22554-29-6

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

...BY HIGH-TEMPERATURE, CATALYTIC HYDROGENATION OF CRESOLS OR BY THE DEHYDROGENATION OF METHYLCYCLOHEXANOL.

General Manufacturing Information

Analytic Laboratory Methods

Dates

Gundluru, M., et al.: MedChemComm, 2, 904 (2011); Beckman Sundh, U., et al.: EFSA J., 10 (2012);